molecular formula C23H21N7OS B2821095 N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1005930-26-6

N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2821095
CAS No.: 1005930-26-6
M. Wt: 443.53
InChI Key: NUYIQSBFLFTCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic organic molecule featuring a pyrazolo[3,4-d]pyrimidine core. This scaffold is substituted with:

  • A 3-methyl-1H-pyrazole moiety linked to the pyrimidine C4 position, enhancing structural rigidity.
  • A thiophen-2-yl acetamide side chain at the pyrazole N5-position, introducing sulfur-based electronic effects and modulating solubility .

Properties

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7OS/c1-14-6-7-17(9-15(14)2)29-22-19(12-26-29)23(25-13-24-22)30-20(10-16(3)28-30)27-21(31)11-18-5-4-8-32-18/h4-10,12-13H,11H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYIQSBFLFTCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core :
    • The initial step often involves the cyclization of appropriate hydrazones or hydrazides with carbonyl compounds to form the pyrazolo[3,4-d]pyrimidine scaffold.
  • Substitution Reactions :
    • Subsequent reactions may involve the introduction of thiophene and acetamide groups through nucleophilic substitution or coupling reactions.
  • Purification :
    • The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological evaluation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines.

Compound Target IC50 (µM) Mechanism
Compound 5iEGFR0.3Inhibits signaling pathways leading to apoptosis
Compound 9eVEGFR7.6Suppresses angiogenesis and tumor growth

These compounds exhibit dual inhibition capabilities against EGFR and VEGFR pathways, which are critical in tumor proliferation and angiogenesis .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Pyrazolo derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX) and other pro-inflammatory cytokines.

Activity IC50 (µg/mL)
COX Inhibition54.65 (Diclofenac standard)
Cytokine SuppressionVaries by compound

Research indicates that these compounds can significantly reduce inflammation markers in vitro and in vivo models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It can act on various receptors such as EGFR and VEGFR, leading to altered signaling cascades that promote apoptosis in cancer cells.

Case Studies

Several case studies have documented the efficacy of pyrazolo derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study evaluated the effects of pyrazolo derivatives on MCF-7 breast cancer cells, reporting significant reductions in cell viability and induction of apoptosis .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound were shown to reduce edema and inflammatory cytokine levels significantly compared to controls .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit specific kinases involved in cancer cell proliferation and survival.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative effectively inhibited the growth of various cancer cell lines by targeting the PI3K/Akt signaling pathway. This suggests that this compound could be a promising candidate for further development as an anticancer agent .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that pyrazolo[3,4-d]pyrimidines may possess neuroprotective properties through their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Study : In a study published in Neuropharmacology, researchers found that a similar compound reduced neuronal apoptosis in models of neurodegenerative diseases by inhibiting oxidative stress pathways. This highlights the potential for this compound to be explored for treating conditions such as Alzheimer's disease .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Pyrazolo[3,4-d]pyrimidines have shown effectiveness against various bacterial strains and fungi.

Case Study : A research article in Antimicrobial Agents and Chemotherapy reported that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. This suggests that this compound may be developed into new antimicrobial agents .

Comparison with Similar Compounds

Positional Isomer: N-(1-(1-(2,3-Dimethylphenyl)-4-Oxo-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-6-yl)-3-Methyl-1H-Pyrazol-5-yl)-2-(Thiophen-2-yl)Acetamide

  • Key Difference : The positional isomer (2,3-dimethylphenyl vs. 3,4-dimethylphenyl) alters steric and electronic interactions. The 3,4-dimethyl group may enhance π-π stacking with aromatic residues in target proteins compared to the 2,3-isomer .
  • Implications : Subtle differences in substituent positioning can significantly impact binding affinity and selectivity.

Thiophene-Modified Analog: 2-(1-(4-Amino-3-(5-(Morpholinomethyl)Thiophen-2-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One

  • Key Features: Incorporates a morpholinomethylthiophene group instead of thiophen-2-yl acetamide. Molecular weight: 531.3 g/mol (vs. ~450–500 g/mol estimated for the target compound).
  • Comparison :
    • The morpholine group enhances solubility due to its polar nature, whereas the thiophen-2-yl acetamide in the target compound may increase lipophilicity, affecting membrane permeability.
    • Fluorine substituents in this analog improve metabolic stability .

Pyrrolo-Pyrimidine Derivative: N-(4-(4-(6-Chloro-3-(3-Methoxy-2-Methylphenyl)-2,4-Dioxo-3,4-Dihydro-1H-Pyrrolo[3,2-d]Pyrimidin-5(2H)-yl)Phenyl)Thiazol-2-yl)Acetamide

  • Core Structure : Pyrrolo[3,2-d]pyrimidine (vs. pyrazolo[3,4-d]pyrimidine).
  • Methoxy-methylphenyl group offers distinct steric and electronic properties compared to dimethylphenyl groups.
  • Bioactivity : Pyrrolo-pyrimidines are often explored for antiproliferative activity, suggesting a broader therapeutic scope than pyrazolo-pyrimidines .

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Potential Bioactivity
Target Compound Pyrazolo[3,4-d]pyrimidine 3,4-Dimethylphenyl, thiophen-2-yl acetamide ~470 (estimated) Kinase inhibition, anticancer
2,3-Dimethylphenyl Isomer Pyrazolo[3,4-d]pyrimidine 2,3-Dimethylphenyl, thiophen-2-yl acetamide ~470 (estimated) Similar to target compound
Morpholinomethylthiophene Analog Pyrazolo[3,4-d]pyrimidine Morpholinomethylthiophene, fluorophenyl 531.3 Enhanced solubility, kinase inhibition
Pyrrolo-Pyrimidine Derivative Pyrrolo[3,2-d]pyrimidine Chloro, methoxy-methylphenyl ~500 (estimated) Antiproliferative, enzyme inhibition

Key Research Findings and Trends

Substituent Positioning : The 3,4-dimethylphenyl group in the target compound may optimize hydrophobic interactions in kinase binding pockets compared to 2,3-substituted isomers .

Heterocycle Modifications: Thiophene derivatives (e.g., morpholinomethylthiophene) improve solubility but may reduce cell permeability compared to simpler thiophen-2-yl acetamide groups .

Core Structure Variations : Pyrrolo-pyrimidines exhibit distinct target profiles compared to pyrazolo-pyrimidines, emphasizing the importance of scaffold selection in drug design .

Q & A

Q. What computational tools predict metabolic pathways and toxicity?

  • Methodology :
  • In silico tools : Use MetaSite for Phase I/II metabolism prediction and Derek Nexus for toxicity alerts (e.g., hepatotoxicity risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.